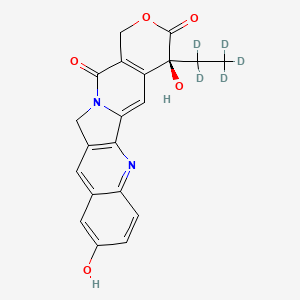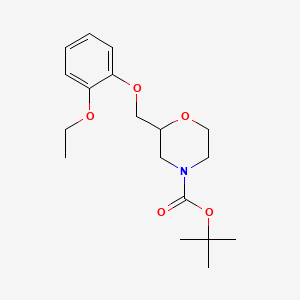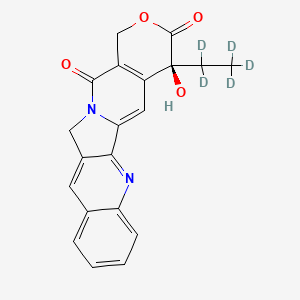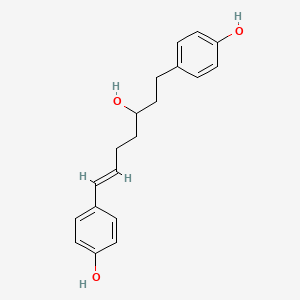
(S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate, also known as MBSA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonyl esters and has been used as a reagent in the synthesis of biologically active molecules. MBSA has been found to possess a wide range of biochemical and physiological effects, making it an important tool in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amino acids and thiols to form covalent adducts. These adducts can then interact with biological molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate in lab experiments is its ease of synthesis. This compound can be synthesized relatively easily and in large quantities, making it a cost-effective reagent for use in research. Additionally, this compound has been found to be stable under a wide range of conditions, making it a versatile reagent for use in a variety of experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is its potential toxicity. This compound has been found to be toxic to some cell lines, and caution should be exercised when handling this compound. Additionally, this compound has been found to be relatively reactive, which can make it difficult to control its reactivity in some experiments.
Future Directions
There are several potential future directions for research involving (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate. One potential direction is the development of this compound-based inhibitors for specific enzymes, such as proteases and kinases. Additionally, this compound could be used as a starting material for the synthesis of novel chiral sulfonyl esters with potential biological activities. Finally, this compound could be further studied to better understand its mechanism of action and potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound, or this compound, is a versatile reagent that has been widely used in scientific research. Its ease of synthesis and stability make it a valuable tool for the synthesis of biologically active molecules. Additionally, this compound has been found to possess a wide range of biochemical and physiological effects, making it a potential candidate for the development of novel drugs. While there are some limitations associated with the use of this compound in lab experiments, its potential applications in research make it an important compound for further study.
Synthesis Methods
The synthesis of (S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate involves the reaction between (S)-2-chlorophenylacetic acid and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(S)-Methyl 2-(Benzenesulfonyloxy)-2-(2-chlorophenyl)acetate has been used extensively in scientific research as a reagent for the synthesis of biologically active molecules. It has been found to be particularly useful in the synthesis of chiral sulfonyl esters, which have been shown to possess a wide range of biological activities. This compound has also been used as a reagent for the synthesis of inhibitors of various enzymes, including proteases and kinases.
properties
CAS RN |
1346617-45-5 |
|---|---|
Molecular Formula |
C15H13ClO5S |
Molecular Weight |
340.774 |
IUPAC Name |
methyl (2S)-2-(benzenesulfonyloxy)-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C15H13ClO5S/c1-20-15(17)14(12-9-5-6-10-13(12)16)21-22(18,19)11-7-3-2-4-8-11/h2-10,14H,1H3/t14-/m0/s1 |
InChI Key |
AOGSMZZEIDWJOW-AWEZNQCLSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=CC=C2 |
synonyms |
(αS)-2-Chloro-α-[(phenylsulfonyl)oxy]benzeneacetic Acid Methyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











